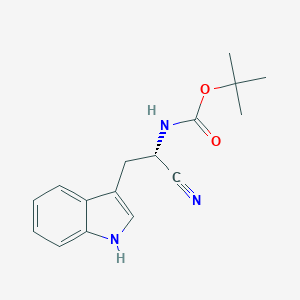

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

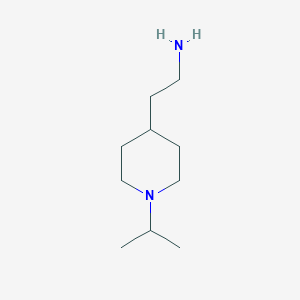

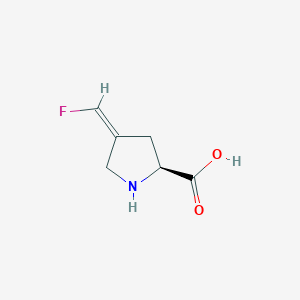

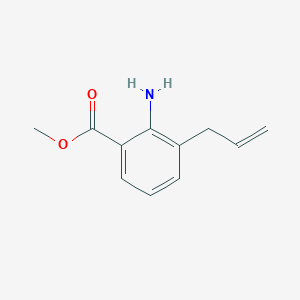

“Boc-(S)-2-amino-3-(3-indolyl)-propionitrile” is a product used for proteomics research . Its molecular formula is C16H19N3O2, and it has a molecular weight of 285.34 .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (1S)-1-cyano-2-(1H-indol-3-yl)ethylcarbamate . The InChI code is 1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)/t12-/m0/s1 .Physical And Chemical Properties Analysis

“Boc-(S)-2-amino-3-(3-indolyl)-propionitrile” is a white powder . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Enantiopure Amino Acids : Boc-(S)-2-amino-3-(3-indolyl)-propionitrile has been utilized in the synthesis of enantiopure amino acids, such as N-(BOC)amino-7-[3-azidopropyl]indolizidin-2-one acid, which is achieved by a series of chemical reactions including displacement, hydrolysis, allylation, and oxidation (Feng & Lubell, 2001).

Development of Novel Compounds : It is used in the synthesis of novel compounds containing 1,3,4-oxadiazole and 1,2,4-triazole moiety, which have been screened for antimicrobial and anti-inflammatory activities (Gadegoni & Manda, 2013).

Peptide Analog Synthesis : This compound plays a role in the synthesis of peptide analogues, especially in generating activated derivatives of amino acids for potential inhibitors in HIV-1 proteinase (Wakselman, Mazaleyrat & Šavrda, 1994).

Pharmaceutical and Medicinal Chemistry

Development of Constrained Amino Acids : Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is involved in the creation of constrained amino acids and benzannulated analogs of indole as potential fluorescence probes of peptide structure (Morales, 1995).

Glycoprotein Synthesis : It has been used in the chemical synthesis of complex glycoproteins, like monocyte chemotactic protein-3, which involves unprotected peptides and glycopeptide, showcasing a method for generating sialylglycopeptide-alphathioesters (Yamamoto et al., 2008).

Catalysis and Organic Synthesis

Catalytic Synthesis : The compound is used in catalytic synthesis of 3-amino-3-aryl-2-oxindoles, demonstrating a wide scope with high functional-group compatibility and good yields (Marques & Burke, 2016).

N-tert-Butoxycarbonylation : In the context of N-tert-butoxycarbonylation of amines, Boc-(S)-2-amino-3-(3-indolyl)-propionitrile plays a significant role, particularly in facilitating the efficient and environmentally benign catalytic processes (Heydari et al., 2007).

Selective Deprotection : It is also involved in the selective deprotection of N-Boc, showcasing a new method using silica gel in refluxing toluene (Min, 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is a complex compound that is likely to interact with multiple targets. Indole derivatives, which are structurally similar to this compound, have been found to interact with various targets, including VEGFR, a tyrosine kinase associated with cancer proliferation and metastasis .

Mode of Action

Indole derivatives have been shown to interact with their targets through various mechanisms, including cycloaddition reactions . These reactions involve the formation of new bonds through the concerted interaction of two or more unsaturated reactants .

Biochemical Pathways

For instance, indole-3-acetic acid (IAA), a bioactive chemical found in cruciferous vegetables, has been shown to regulate cellular signaling pathways involved in cancer chemoprevention and treatment .

Pharmacokinetics

Similar compounds such as boc-(3s,4s)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid have been synthesized for proteomics research .

Result of Action

Indole derivatives have been shown to have various effects, including anti-cancer and apoptosis-inducing properties .

Propiedades

IUPAC Name |

tert-butyl N-[(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHHXZGOLWLBJG-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373200 |

Source

|

| Record name | tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile | |

CAS RN |

138165-79-4 |

Source

|

| Record name | tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)